molecular formula C11H14BrClO B14050978 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene

Cat. No.: B14050978
M. Wt: 277.58 g/mol
InChI Key: QXEJOEAXBACVDH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, a chlorine atom, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-chloro-4-ethoxybenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the purity of the final product. Industrial methods often focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene involves its interaction with biological molecules through its halogenated and ethoxy functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and ethoxy groups may also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but lacks the ethoxy group.

    1-(3-Bromopropyl)-2-chlorobenzene: Similar but without the ethoxy group.

    1-(3-Bromopropyl)-4-ethoxybenzene: Similar but with the chlorine atom in a different position.

Uniqueness

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene is unique due to the combination of its bromopropyl, chlorine, and ethoxy groups, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and material science.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-4-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3

InChI Key

QXEJOEAXBACVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCCBr)Cl

Origin of Product

United States

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